H-Ala-ala-pro-OH
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Overview
Description
H-Ala-ala-pro-OH, also known as L-Alanyl-L-alanyl-L-proline, is a tripeptide composed of two L-alanine units and one L-proline unit. This compound is a part of the peptide family, which plays a crucial role in various biological processes. Peptides like this compound are often used in scientific research due to their ability to mimic natural biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-ala-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), ensures the selective coupling of amino acids and prevents unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
H-Ala-ala-pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds in peptides containing cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
H-Ala-ala-pro-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve yields.
Biology: This tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential therapeutic applications, including as enzyme inhibitors and drug delivery systems.
Industry: In the pharmaceutical industry, it is used in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Ala-ala-pro-OH involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of chymotrypsin by forming a covalent bond with the serine residue in the enzyme’s active site. This inhibition prevents the enzyme from breaking down proteins, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Pro-OH: A dipeptide composed of L-alanine and L-proline.
H-Ala-Ala-Pro-Ala-Ala-OH: A pentapeptide with a similar structure but longer chain length.
Uniqueness
H-Ala-ala-pro-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. Compared to shorter peptides like H-Ala-Pro-OH, the tripeptide this compound can form more complex secondary structures, enhancing its stability and interaction with molecular targets .
Properties
IUPAC Name |
1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCVCURMBFFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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